Ryuvidine

Vue d'ensemble

Description

La Ryuvidine est un composé chimique connu pour ses effets inhibiteurs sur des enzymes spécifiques impliquées dans les processus cellulaires. Elle a été identifiée comme un inhibiteur puissant de la lysine méthyltransférase contenant le domaine SET protéine 8 (SETD8) et de la kinase dépendante des cyclines 4 (CDK4). Ces propriétés font de la this compound un composé précieux dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'épigénétique .

Méthodes De Préparation

La synthèse de la Ryuvidine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de la this compound est synthétisée par une série de réactions de condensation impliquant des amines aromatiques et des dérivés de la thiourée.

Modifications de groupes fonctionnels : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels pour améliorer ses propriétés inhibitrices.

Analyse Des Réactions Chimiques

La Ryuvidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée en utilisant de puissants agents oxydants, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction impliquant la this compound utilisent généralement des agents réducteurs tels que le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. .

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : La this compound est utilisée pour étudier l'inhibition de la protéine contenant le domaine SET 8 et de la kinase dépendante des cyclines 4, toutes deux impliquées dans la progression du cancer. .

Épigénétique : La this compound est utilisée pour étudier le rôle de la méthylation des lysines dans l'expression des gènes et la structure de la chromatine.

Développement de médicaments : La this compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant les lysine méthyltransférases et les kinases dépendantes des cyclines

Mécanisme d'action

La this compound exerce ses effets en inhibant l'activité d'enzymes spécifiques. Elle se lie aux sites actifs de la lysine méthyltransférase contenant le domaine SET protéine 8 et de la kinase dépendante des cyclines 4, empêchant leur fonction normale. Cette inhibition conduit à une diminution de la monométhylation de l'histone H4 à la lysine 20 et à une perturbation du cycle cellulaire, entraînant finalement la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Inhibition of KDM5A and Cancer Therapeutics

Ryuvidine has been identified as an inhibitor of the KDM5A protein, which is involved in demethylating histone H3 at lysine 4 (H3K4me3). This action plays a significant role in the regulation of gene expression related to cancer progression.

- Mechanism of Action : this compound inhibits KDM5A, KDM5B, and KDM5C with varying potency. In particular, it has shown effectiveness in preventing the generation of gefitinib-tolerant human small-cell lung cancer PC9 cells and inhibiting the growth of drug-tolerant cells without affecting parental PC9 cells .

- Case Study : In a study utilizing AlphaScreen technology for screening KDM5A inhibitors, this compound was one of the compounds that significantly repressed H3K4me3 demethylation, indicating its potential as a lead compound for targeted cancer therapies .

Induction of DNA Damage Response

This compound is noted for its cytotoxic effects, which are related to inducing DNA damage. This property makes it a candidate for further exploration in cancer treatment strategies.

- Research Findings : A high-throughput screening study revealed that this compound causes a blockade in DNA synthesis and triggers an ATM-dependent checkpoint response, suggesting its role as a DNA damage inducer .

- Implications : The ability to induce DNA damage can be beneficial in selectively targeting cancer cells that rely on rapid proliferation and may enhance the efficacy of existing chemotherapeutic agents.

Inhibition of Protein Methyltransferases

This compound has been recognized as an inhibitor of SETD8, a protein lysine methyltransferase that regulates histone methylation.

- Biological Activity : It exhibits an IC50 value of 0.5 μM against SETD8, effectively suppressing H4K20 monomethylation in vitro. This inhibition can influence various cellular processes including cell cycle regulation and gene expression .

Potential Applications in Autoimmune Diseases

Recent studies have suggested that this compound may have therapeutic potential beyond oncology, particularly in autoimmune conditions such as rheumatoid arthritis.

- Study Insights : Research indicated that this compound administration stabilized UHRF1 expression in rheumatoid arthritis synovial fibroblasts, contributing to the amelioration of arthritis pathogenesis . This suggests that this compound could be explored as a treatment option for autoimmune diseases by modulating epigenetic regulators.

Data Summary Table

Mécanisme D'action

Ryuvidine exerts its effects by inhibiting the activity of specific enzymes. It binds to the active sites of lysine methyltransferase SET domain-containing protein 8 and cyclin-dependent kinase 4, preventing their normal function. This inhibition leads to a decrease in the monomethylation of histone H4 at lysine 20 and disruption of the cell cycle, ultimately causing cell death in cancer cells .

Comparaison Avec Des Composés Similaires

La Ryuvidine est unique dans ses effets inhibiteurs doubles sur la lysine méthyltransférase contenant le domaine SET protéine 8 et la kinase dépendante des cyclines 4. Des composés similaires comprennent :

Ces composés partagent des propriétés inhibitrices similaires mais diffèrent par leurs structures chimiques et leurs mécanismes d'inhibition, soulignant la singularité de la this compound .

Activité Biologique

Ryuvidine is a small molecule compound recognized for its significant biological activities, particularly as an inhibitor of various protein methyltransferases and kinases. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Profile

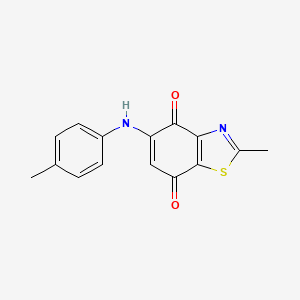

- Chemical Name: 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione

- Molecular Formula: C₁₂H₁₅N₂O₂S

- Purity: ≥98%

This compound exhibits multiple mechanisms of action:

- Inhibition of SETD8 : this compound is a potent inhibitor of the SETD8 protein lysine methyltransferase, with an IC50 value of 0.5 μM. This inhibition leads to the suppression of H4K20 monomethylation in vitro, which is crucial for regulating gene expression and cellular processes .

- Inhibition of CDK4 : It also inhibits cyclin-dependent kinase 4 (CDK4), with an IC50 value of 6.0 μM. This inhibition results in S phase accumulation in HEK293T cells, indicating its role in cell cycle regulation .

- KDM5 Family Inhibition : this compound has been identified as an inhibitor of KDM5A, KDM5B, and KDM5C demethylases, with KDM5B being the most sensitive to its effects. This inhibition is linked to the prevention of drug tolerance in cancer cells, particularly gefitinib-tolerant human small-cell lung cancer PC9 cells .

Cytotoxic Effects

This compound demonstrates cytotoxic properties against various human cancer cell lines. It has been shown to induce DNA damage responses, leading to reduced cell viability and growth inhibition in drug-resistant cancer cells . The compound's cytotoxicity is attributed to its dual role as a CDK4 inhibitor and a SETD8 inhibitor, which disrupts normal cell cycle progression and promotes apoptosis in malignant cells .

Table 1: Biological Activity of this compound

| Activity | Target | IC50 (μM) | Effect |

|---|---|---|---|

| SETD8 Inhibition | SETD8 | 0.5 | Suppression of H4K20 monomethylation |

| CDK4 Inhibition | CDK4 | 6.0 | S phase accumulation in HEK293T cells |

| Demethylation Inhibition | KDM5A/B/C | Variable | Prevents growth of drug-tolerant cells |

| Cytotoxicity | Various cancer cells | - | Induces apoptosis and DNA damage response |

Case Studies

- Impact on Drug-Tolerant Cells : A study demonstrated that this compound effectively inhibited the growth of gefitinib-tolerant PC9 cells without affecting parental PC9 cells. This suggests a potential application in overcoming drug resistance in lung cancer therapies .

- Mechanistic Insights : Research indicated that this compound's cytotoxic effects are linked to its ability to cause DNA damage through the inhibition of key kinases involved in the cell cycle. Specifically, it was shown to block DNA synthesis by reducing phosphorylated MCM2 levels, which are critical for DNA replication .

- High-Throughput Screening : In a high-throughput screening assay for small molecule inhibitors, this compound was identified as a candidate that modulates MCM2 phosphorylation, further confirming its role as a DNA synthesis blocker .

Propriétés

IUPAC Name |

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLHASLIOXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: this compound has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

- CDK4: this compound acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.

- SETD8: this compound has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, this compound disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.

- KDM5A: Research has also identified this compound as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, this compound's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.

- UHRF1: Interestingly, this compound has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that this compound exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that this compound's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can this compound's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. This compound has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that this compound mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for this compound in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of this compound as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that this compound could hold therapeutic potential for rheumatoid arthritis. [, ] this compound's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of this compound was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.